Metamfepramone, also known as dimethylcathinone or dimethylpropion, is a stimulant drug belonging to the phenethylamine and cathinone classes. Its chemical formula is , with a molar mass of approximately 177.247 g/mol. The compound was initially evaluated for its potential as an appetite suppressant and for treating hypotension, but it was never widely marketed. Metamfepramone has been used recreationally, notably in Israel under the name "rakefet," before being banned in 2006 due to safety concerns .
Metamfepramone is classified as a sympathomimetic agent, which means it stimulates the sympathetic nervous system. It is structurally related to methcathinone, a known recreational drug, and is considered a positional isomer of mephedrone. In the United States, it is classified as a Schedule I controlled substance due to its psychoactive properties and potential for abuse .
The synthesis of metamfepramone typically involves the alkylation of phenylpropan-1-one derivatives. One common method includes the reaction of 2-dimethylamino-1-phenylpropan-1-one with appropriate alkylating agents. This process may require specific conditions such as temperature control and the use of solvents to facilitate the reaction.
The synthesis can be achieved through several pathways, but detailed protocols are often proprietary or not widely published due to the compound's legal status. The use of reagents such as lithium aluminum hydride or other reducing agents may be involved in some synthetic routes to achieve the desired molecular structure .
Metamfepramone has a unique molecular structure characterized by a phenyl ring attached to a propanone group with dimethylamino substituents. The structural representation can be denoted using SMILES notation: CC(C(=O)C1=CC=CC=C1)N(C)C
.
Metamfepramone undergoes various chemical reactions typical of amines and ketones, including nucleophilic substitutions and reductions. It can be metabolized in vivo to produce metabolites such as N-methylpseudoephedrine and methcathinone.
The metabolic pathway involves demethylation processes that convert metamfepramone into less potent forms. Understanding these reactions is crucial for evaluating its pharmacokinetics and potential toxicity .
Metamfepramone primarily acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action leads to heightened alertness, increased energy levels, and appetite suppression.
The mechanism involves binding to monoamine transporters, inhibiting their reuptake, which enhances neurotransmitter availability in synaptic clefts. This stimulant effect has been quantitatively assessed in various studies, indicating that metamfepramone is approximately 1.6 times less potent than methcathinone .
Metamfepramone appears as a white crystalline solid with moderate solubility in organic solvents but limited solubility in water. Its melting point and boiling point data are not extensively documented due to its controlled status.
The compound exhibits stability under standard conditions but may decompose when exposed to strong oxidizing agents or high temperatures. Its reactivity profile aligns with other cathinones, indicating potential hazards during handling .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1